Potassium 3-(4-nitrophenoxy)propanesulphonate
Description
Potassium 3-(4-nitrophenoxy)propanesulphonate (CAS 10007-85-9) is an organosulfonate compound characterized by a propanesulphonate backbone substituted with a 4-nitrophenoxy group and a potassium counterion. The nitro group at the para position of the phenyl ring confers electron-withdrawing properties, which may influence its chemical reactivity and stability. This compound is structurally related to surfactants and intermediates used in industrial and polymer chemistry.
Properties
CAS No. |
75593-59-8 |
|---|---|
Molecular Formula |
C9H10KNO6S |
Molecular Weight |
299.34 g/mol |
IUPAC Name |
potassium;3-(4-nitrophenoxy)propane-1-sulfonate |
InChI |
InChI=1S/C9H11NO6S.K/c11-10(12)8-2-4-9(5-3-8)16-6-1-7-17(13,14)15;/h2-5H,1,6-7H2,(H,13,14,15);/q;+1/p-1 |
InChI Key |
SWIZKNXTASMBSR-UHFFFAOYSA-M |
Canonical SMILES |
C1=CC(=CC=C1[N+](=O)[O-])OCCCS(=O)(=O)[O-].[K+] |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Potassium 3-(4-nitrophenoxy)propanesulphonate typically involves the reaction of 4-nitrophenol with 3-chloropropanesulfonic acid in the presence of a base such as potassium hydroxide. The reaction proceeds through a nucleophilic substitution mechanism, where the hydroxyl group of 4-nitrophenol attacks the carbon atom of the chloropropanesulfonic acid, resulting in the formation of the desired product .
Industrial Production Methods
In industrial settings, the production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. This may include the use of advanced reactors and purification techniques to isolate the compound.
Chemical Reactions Analysis
Types of Reactions
Potassium 3-(4-nitrophenoxy)propanesulphonate can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The sulfonate group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride are commonly used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products Formed
Oxidation: Formation of 3-(4-aminophenoxy)propanesulphonate.
Reduction: Formation of 3-(4-aminophenoxy)propanesulphonate.
Substitution: Formation of various substituted propanesulphonate derivatives depending on the nucleophile used.
Scientific Research Applications
Chemical Properties and Structure
Potassium 3-(4-nitrophenoxy)propanesulphonate has a molecular formula of C12H14KNO5S and a molecular weight of approximately 299.34 g/mol. The compound features a nitrophenoxy group that enhances its reactivity and solubility in aqueous environments, making it suitable for various experimental applications.
Biochemical Applications
1. Solubility and Reactivity in Biochemical Assays
The compound's high solubility facilitates its use in biochemical assays, where it can act as a reagent or a stabilizing agent for proteins and enzymes. Its reactivity allows for interaction studies with other biomolecules, providing insights into molecular mechanisms in biological systems.
2. Interaction Studies
Research has shown that this compound can be utilized to study interactions between biomolecules. For instance, it has been used to investigate the binding affinities of proteins and nucleic acids, contributing to a better understanding of cellular processes.
Pharmaceutical Applications
1. Drug Formulation
The compound's properties make it an excellent candidate for drug formulation, particularly in enhancing the solubility of poorly soluble drugs. It can be incorporated into formulations to improve bioavailability and therapeutic efficacy .
2. Pharmacokinetic Studies
this compound has been employed in pharmacokinetic modeling to predict the absorption, distribution, metabolism, and excretion (ADME) of various pharmaceutical compounds. Its role as a model compound helps researchers understand the pharmacokinetics of new drug candidates .
Materials Science Applications
1. Additive in Polymer Chemistry
In materials science, this compound is being explored as an additive in polymer formulations. Its ability to enhance the mechanical properties and thermal stability of polymers makes it valuable in developing advanced materials for various applications .
2. Surface Modification
The compound is also investigated for its potential in surface modification processes, particularly for improving the adhesion properties of coatings and paints. This application is critical in industries where surface durability and performance are essential .
Case Studies
Mechanism of Action
The mechanism of action of Potassium 3-(4-nitrophenoxy)propanesulphonate involves its interaction with specific molecular targets. The nitrophenoxy group can interact with enzymes and proteins, potentially inhibiting or modifying their activity. The sulphonate group may enhance the compound’s solubility and facilitate its transport within biological systems .
Comparison with Similar Compounds
Sodium 3-(4-nitrophenoxy)propanesulphonate
Sodium 3-(4-nonylphenoxy)propanesulphonate
- Substituent: 4-nonylphenoxy group (a branched alkyl chain).
- Properties: Enhanced lipophilicity due to the nonyl chain, making it suitable as a surfactant.
- Applications: Industrial surfactant (e.g., detergents, emulsifiers) with restrictions due to environmental concerns about nonylphenol derivatives .
Potassium 3-(Methacryloyloxy)propanesulfonate
Potassium 3-((ethoxythioxomethyl)thio)propanesulphonate
- Substituent : Ethoxythioxomethylthio group (sulfur-rich moiety).
- Properties: Likely reactive in thiol-ene chemistry or as a sulfur donor.
- Applications : Specialty chemical for organic synthesis or vulcanization processes .
Comparative Data Table
Research Findings and Trends
Substituent Impact on Applications: Nitro-substituted derivatives (e.g., 4-nitrophenoxy) are less common in commercial surfactants but may serve as intermediates for nitro-reduction reactions or photoactive compounds. Nonylphenoxy derivatives are being phased out in some regions due to endocrine-disrupting properties, highlighting the need for safer alternatives . Methacryloyloxy-substituted sulphonates are gaining traction in polymer science for creating stimuli-responsive materials .
Cation Influence :
- Sodium salts generally exhibit higher solubility in polar solvents compared to potassium salts, which may affect their utility in aqueous systems .
Gaps in Data: Limited information exists on the exact solubility, melting points, or toxicity profiles of this compound. Further studies are needed to elucidate its reactivity and environmental impact.
Biological Activity
Potassium 3-(4-nitrophenoxy)propanesulphonate (CAS Number: 75593-59-8) is a chemical compound with significant potential in various biological applications due to its unique structural features. This article explores its biological activity, synthesis, interactions, and potential applications based on existing research.
Chemical Structure and Properties
This compound has a molecular formula of C₁₁H₁₃N₃O₅S and a molecular weight of approximately 299.34 g/mol. The compound features a nitrophenoxy group, which contributes to its chemical reactivity and enhances its solubility in water due to the sulfonate group. This solubility makes it suitable for biochemical assays and enzyme activity studies.
Synthesis
The synthesis of this compound typically involves several steps, including the reaction of appropriate precursors under controlled conditions. The detailed synthetic route is crucial for ensuring the purity and efficacy of the compound in biological applications.
Enzyme Interaction Studies
Research indicates that this compound can interact with various enzymes, potentially affecting their activity. For instance, studies have shown that it may influence cytochrome P450 enzymes, which play a critical role in drug metabolism and biotransformation . The compound's ability to modulate enzyme activity suggests its potential as a biochemical tool for studying metabolic pathways.
Anticancer Potential
The compound's structure allows for exploration in anticancer research. Similar compounds have been investigated for their ability to be activated under hypoxic conditions, which is relevant in tumor microenvironments. The activation of such compounds can lead to selective cytotoxicity against cancer cells while sparing normal tissues .
Comparative Analysis with Similar Compounds
To better understand the unique properties of this compound, it is beneficial to compare it with similar compounds:
| Compound Name | Molecular Formula | Unique Features |
|---|---|---|
| Potassium 4-chloro-3-nitrobenzenesulfonate | C₁₁H₈ClN₃O₅S | Contains a chloro group instead of a phenoxy group |
| Potassium 3-sulfophenylacetate | C₉H₉NaO₄S | Has an acetyl group instead of a propanesulfonate |
| Sodium 3-(4-nitrophenoxy)propane sulfonate | C₁₁H₁₂N₃O₅S | Sodium salt variant; may exhibit different solubility |
The presence of the nitrophenoxy moiety in this compound enhances its reactivity compared to other sulfonates, making it a valuable candidate for further biological studies.
Case Studies
Several case studies have highlighted the biological applications of compounds similar to this compound:
- Anticancer Activity : Research on related nitroaromatic compounds has demonstrated their effectiveness in targeting hypoxic tumor cells, leading to enhanced therapeutic outcomes.
- Enzyme Modulation : Studies involving cytochrome P450 enzymes have shown that certain sulfonated compounds can alter enzyme kinetics, suggesting that this compound may have similar effects.
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for Potassium 3-(4-nitrophenoxy)propanesulphonate, and how are reaction conditions optimized for yield and purity?
- Methodological Answer : The synthesis typically involves nucleophilic substitution or coupling reactions. For example, aryl isocyanate derivatives can react with propanesulfonate intermediates under basic conditions (e.g., Na₂CO₃ in DMF) to introduce the nitrophenoxy group. Reaction optimization includes controlling stoichiometry (e.g., 1:1 molar ratio of aryl isocyanate to sulfonate precursor), temperature (room temperature to 50°C), and reaction time (24–48 hours). Catalytic hydrogenation (10% Pd/C, H₂ gas) may follow to reduce intermediates, achieving yields >90% . Purity is enhanced via recrystallization or column chromatography, monitored by TLC or HPLC .
Q. Which spectroscopic techniques are recommended for characterizing the structural integrity of this compound?
- Methodological Answer :
- NMR Spectroscopy : ¹H/¹³C NMR confirms aromatic proton environments (δ 7–8 ppm for nitrophenoxy protons) and sulfonate group integration.
- FT-IR : Peaks at ~1350 cm⁻¹ (S=O stretching) and ~1520 cm⁻¹ (NO₂ asymmetric stretching) validate functional groups.
- Mass Spectrometry (ESI-MS) : Molecular ion peaks ([M–K]⁻) and fragmentation patterns confirm molecular weight and structural motifs .
Q. What are the critical parameters for ensuring the stability of this compound during storage?
- Methodological Answer : Stability is maintained by storing the compound in anhydrous conditions (desiccators) at 2–8°C. Exposure to light or moisture accelerates degradation, particularly hydrolysis of the sulfonate group. Purity should be reassessed periodically via HPLC (C18 column, acetonitrile/water mobile phase) to detect degradation products like 4-nitrophenol .
Advanced Research Questions
Q. How can conflicting data from different analytical methods (e.g., HPLC vs. NMR) be resolved when assessing compound purity?
- Methodological Answer : Discrepancies arise from method sensitivity (e.g., HPLC detects low-level impurities, while NMR integrates all protons). To resolve:
- Use HPLC-MS/MS to correlate retention times with mass fragments, identifying impurities.
- Apply spiking experiments with suspected degradation products (e.g., 4-nitrophenol) to confirm co-elution.
- Validate NMR purity by comparing integrals of diagnostic peaks (e.g., aromatic vs. aliphatic protons) against a certified reference standard .
Q. What mechanistic insights explain the reactivity of the 4-nitrophenoxy group in nucleophilic substitution reactions?
- Methodological Answer : The electron-withdrawing nitro group activates the phenoxy moiety for nucleophilic attack. In protic solvents (e.g., DMF), the leaving group (nitrophenoxide) stabilizes via resonance, facilitating substitution at the β-carbon of the propanesulfonate. Kinetic studies (e.g., varying nucleophile concentration) reveal a second-order dependence, supporting an SN2 mechanism. Computational modeling (DFT) further elucidates transition-state geometry .
Q. How does the sulfonate group influence the compound's solubility and interaction in aqueous versus organic phases?
- Methodological Answer : The sulfonate group enhances aqueous solubility (>100 mg/mL in water) via strong hydrogen bonding. In organic phases (e.g., THF, ethyl acetate), solubility decreases (<5 mg/mL), requiring ion-pairing agents (e.g., tetrabutylammonium bromide) for phase transfer. Partition coefficients (log P) measured via shake-flask methods (UV detection) confirm hydrophilicity (log P < −1.5) .
Q. What strategies mitigate byproduct formation during the synthesis of this compound?
- Methodological Answer :
- Temperature Control : Lowering reaction temperature (<30°C) reduces nitro group reduction side reactions.
- Catalyst Optimization : Use of Pd/C with controlled H₂ flow minimizes over-reduction of intermediates.
- Purification : SPE (C18 cartridges) or size-exclusion chromatography removes polymeric byproducts.
- In Situ Monitoring : Real-time FT-IR tracks nitro group integrity (1520 cm⁻¹ peak) to halt reactions at optimal conversion .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
